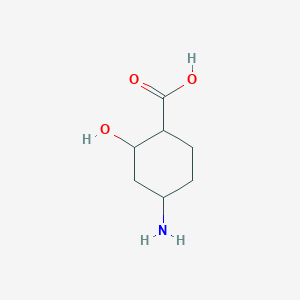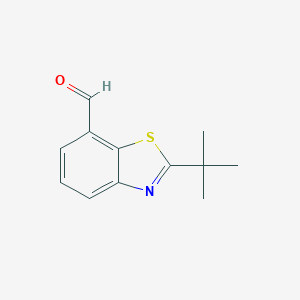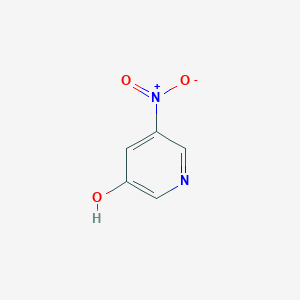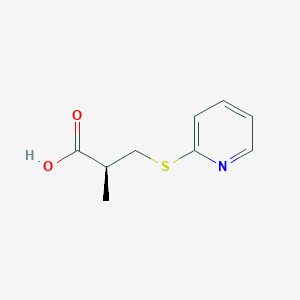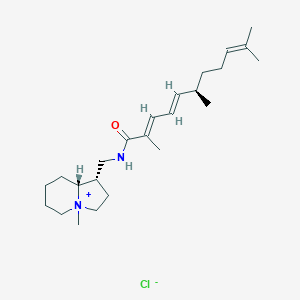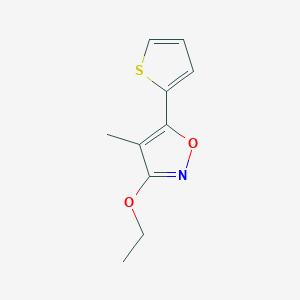
3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole is a chemical compound that belongs to the class of isoxazole derivatives. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. It has also been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been found to increase the levels of neurotransmitters such as serotonin and dopamine. Additionally, this compound has been found to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole in lab experiments include its potential therapeutic applications, its ability to modulate the activity of neurotransmitters and inflammatory mediators, and its relatively simple synthesis method. However, the limitations of using this compound in lab experiments include its unknown toxicity profile, its potential for drug interactions, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole. These include further studies on its potential therapeutic applications, its mechanism of action, its toxicity profile, and its potential for drug interactions. Additionally, future studies could focus on the development of more efficient synthesis methods for this compound and the exploration of its potential use in combination therapies.
Synthesemethoden
The synthesis of 3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of ethyl 2-bromoacetate with potassium ethoxide to form ethyl 2-ethoxyacrylate. This intermediate is then reacted with thioacetamide and sodium ethoxide to form 4-methyl-5-(thiophen-2-yl)isoxazole-3-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with acetic anhydride and sodium acetate to form 3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
166180-41-2 |
|---|---|
Produktname |
3-Ethoxy-4-methyl-5-(thiophen-2-yl)isoxazole |
Molekularformel |
C10H11NO2S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
3-ethoxy-4-methyl-5-thiophen-2-yl-1,2-oxazole |
InChI |
InChI=1S/C10H11NO2S/c1-3-12-10-7(2)9(13-11-10)8-5-4-6-14-8/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
BFUYNMYQTQNGHQ-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C2=CC=CS2 |
Kanonische SMILES |
CCOC1=NOC(=C1C)C2=CC=CS2 |
Synonyme |
Isoxazole, 3-ethoxy-4-methyl-5-(2-thienyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




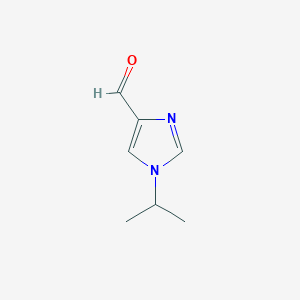
![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)
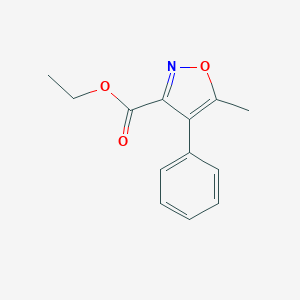
![[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B65961.png)
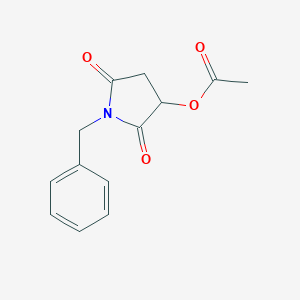
![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)

